
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring attached to the pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chloroaniline and ethyl acetoacetate.
Formation of Pyrazole Ring: The reaction between 2-bromo-4-chloroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide leads to the formation of the pyrazole ring.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in biaryl compounds.
科学的研究の応用
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-Bromo-4-chlorophenol: A related compound with similar substituents but lacking the pyrazole ring.
2-Bromo-4-chlorophenyl-2-bromobutanoate: Another related compound used in similar types of reactions.
Uniqueness
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine is unique due to the presence of both bromo and chloro substituents on the phenyl ring and the pyrazole core. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H7BrClN3 |
|---|---|
分子量 |
272.53 g/mol |
IUPAC名 |
5-(2-bromo-4-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChIキー |
UPMJEQDDKTULMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


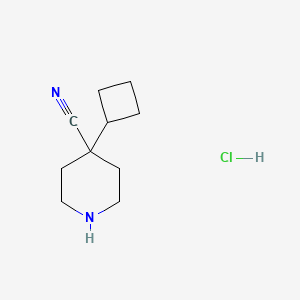
![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)
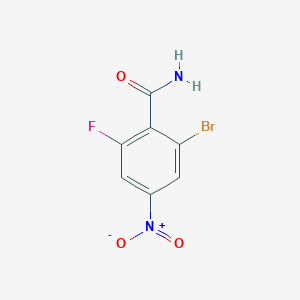
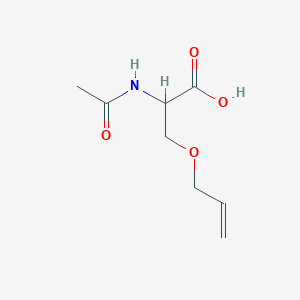
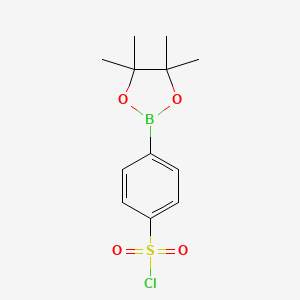
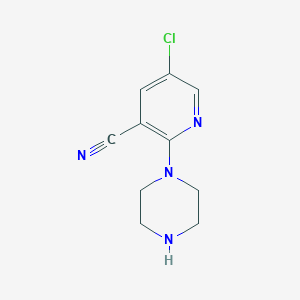
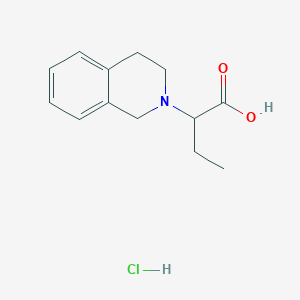
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)


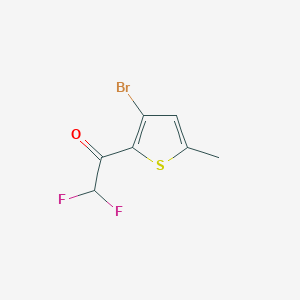
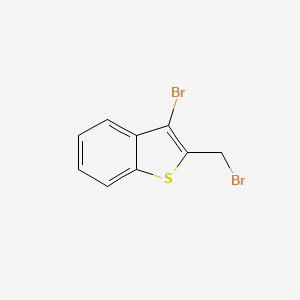
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

